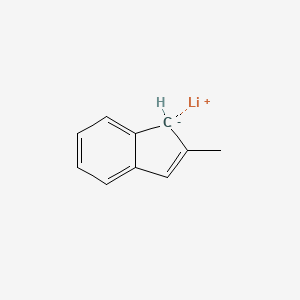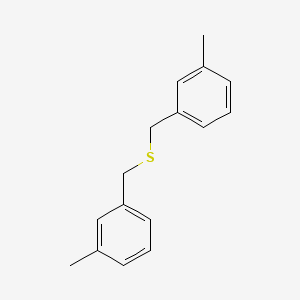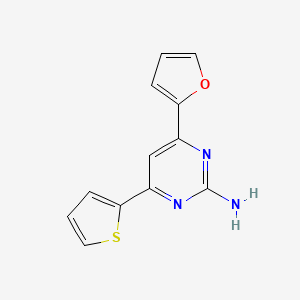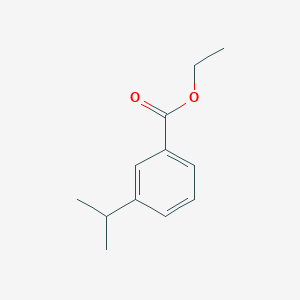
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is an organosilicon compound characterized by the presence of multiple silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes both dimethyl-phenyl-silyl and trimethylsilyl groups. These structural features make it a valuable reagent in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane typically involves the reaction of dimethyl-phenyl-silyl chloride with trimethylsilyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper catalysts. This process yields a mixture of methylchlorosilanes, which are then separated and further reacted to produce the desired compound .
化学反応の分析
Types of Reactions
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or alkyl halides are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is used in a wide range of scientific research applications:
Chemistry: It serves as a silylating agent in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: The compound is utilized in the production of silicone-based materials, adhesives, and sealants.
作用機序
The mechanism of action of dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with oxygen and fluorine, making the compound effective in catalysis and as a reducing agent. The pathways involved include the formation of silyl intermediates, which facilitate various chemical transformations .
類似化合物との比較
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl group.
Diphenylsilane: Contains two phenyl groups instead of one.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in its alkyne structure.
Uniqueness
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane is unique due to its combination of dimethyl-phenyl-silyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized applications where both silyl groups are advantageous.
特性
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGFLBCRKZURPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-fluorophenyl)methyl]guanidine](/img/structure/B6307000.png)



![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)





